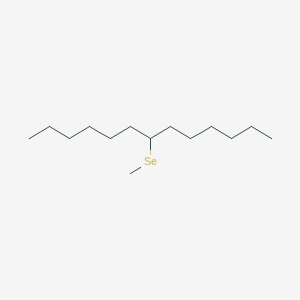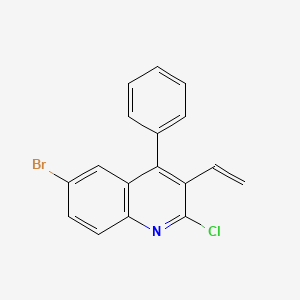
Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
The synthesis of Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic amine and a carbonyl compound in the presence of an acid catalyst . Another method involves the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step . Industrial production methods may involve the use of microwave irradiation and metal catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- undergoes various types of chemical reactions, including:
Scientific Research Applications
Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- can be compared with other quinoline derivatives such as:
2-chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of fused quinoline systems.
Quinoxaline: Another nitrogen-containing heterocyclic compound with pharmaceutical and industrial applications.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin, known for their antibacterial properties.
The unique combination of bromine, chlorine, ethenyl, and phenyl substituents in Quinoline, 6-bromo-2-chloro-3-ethenyl-4-phenyl- may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
61323-40-8 |
|---|---|
Molecular Formula |
C17H11BrClN |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-ethenyl-4-phenylquinoline |
InChI |
InChI=1S/C17H11BrClN/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)20-17(13)19/h2-10H,1H2 |
InChI Key |
KUSYIERAEDSKPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


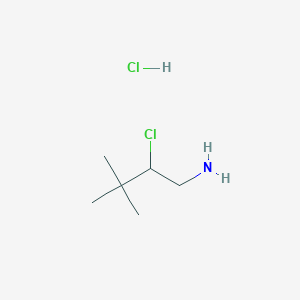
![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)
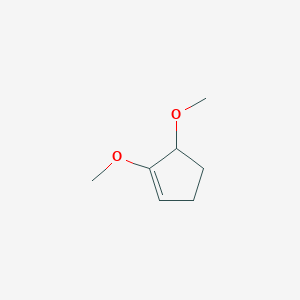



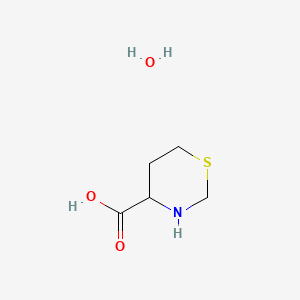
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
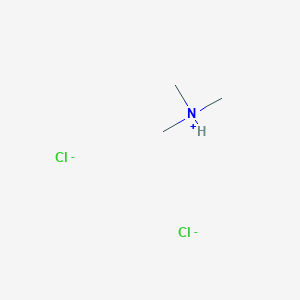
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
